molecular formula C24H19FO3 B14247991 (2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one CAS No. 380830-02-4

(2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one

Katalognummer: B14247991
CAS-Nummer: 380830-02-4
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: QMPUVYYHQMOTSZ-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a fluoro group and a trityloxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Trityloxymethyl Group: The trityloxymethyl group can be attached through a nucleophilic substitution reaction using trityl chloride and a suitable base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity, while the trityloxymethyl group can modulate its solubility and stability. The compound may exert its effects through inhibition of enzymatic activity or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The trityloxymethyl group also provides steric hindrance and enhances the compound’s stability, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

380830-02-4

Molekularformel

C24H19FO3

Molekulargewicht

374.4 g/mol

IUPAC-Name

(2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one

InChI

InChI=1S/C24H19FO3/c25-22-16-21(28-23(22)26)17-27-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,21H,17H2/t21-/m0/s1

InChI-Schlüssel

QMPUVYYHQMOTSZ-NRFANRHFSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C=C(C(=O)O4)F

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C=C(C(=O)O4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.